molecular formula C16H24N2O2 B1375820 1-Boc-3-M-tolylpiperazine CAS No. 886766-73-0

1-Boc-3-M-tolylpiperazine

Cat. No. B1375820
M. Wt: 276.37 g/mol
InChI Key: IKBHBWSKAGCUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-M-tolylpiperazine, also known as tert-Butyl 3-(m-tolyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O2 . It has a molecular weight of 276.37 g/mol .


Molecular Structure Analysis

The InChI string of 1-Boc-3-M-tolylpiperazine is InChI=1S/C16H24N2O2/c1-12-6-5-7-13 (10-12)14-11-18 (9-8-17-14)15 (19)20-16 (2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3 . The Canonical SMILES is CC1=CC (=CC=C1)C2CN (CCN2)C (=O)OC (C) (C)C .


Physical And Chemical Properties Analysis

1-Boc-3-M-tolylpiperazine has a molecular weight of 276.37 g/mol . It has a computed XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 276.183778013 g/mol . The topological polar surface area is 41.6 Ų . The heavy atom count is 20 .

Scientific Research Applications

  • Peptide Mimetics Synthesis

    • 1-Boc-3-M-tolylpiperazine derivatives have been designed as mimetics of γ-turn conformationally constrained tripeptides in peptide synthesis. This approach involves a synthetic pathway that includes reductive amination and regiospecific lactamization, as demonstrated in the synthesis of CCK-4 analogues. However, these mimetics showed a significant decrease in affinity at CCK receptors, suggesting the absence of a γ-turn in the bioactive conformation of these peptides (Herrero et al., 2002).
  • Ketopiperazine Libraries Development

    • The compound has been utilized in the solution phase generation of ketopiperazine libraries. This process involves using mono N-BOC diamines in the Ugi multi-component reaction (MCR), followed by BOC removal and base treatment, to yield ketopiperazines in good yields. This method revealed new routes to dihydroquinoxalinones and 1,4-benzodiazepines (Hulme et al., 1998).
  • Corrosion Inhibition

    • A study has shown the effectiveness of 4-(pyridin-2yl)-N-p-tolylpiperazine-1-carboxamide, a related compound, in inhibiting corrosion of mild steel in hydrochloric acid. This involves the formation of a protective layer on the steel surface, with the inhibitor's efficiency increasing with its concentration (Paramasivam, 2016).
  • Biological Activity Synthesis

    • The compound has been used in synthesizing biologically active molecules. For example, orthogonally N-protected 3,4-aziridinopiperidine, a versatile building block for synthesizing 3-aminopiperidines, has shown high potential for biological activity. This synthesis starts with simple materials like pyridine and benzyl chloride (Schramm et al., 2009).
  • DNA Interaction and Topoisomerase Inhibition

    • Silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units have been synthesized and studied for their DNA binding modes, cleavage activities, and topoisomerases inhibitory effects. These compounds have shown potential as anticancer drugs, with significant effects on various carcinoma cell lines (Baş et al., 2019).
  • Peptide Cyclization

    • The compound has been applied in peptide cyclization processes. A study reported a new linker for BOC-based peptide synthesis and on-resin cyclization, facilitating the synthesis of cyclic peptides and avoiding diketopiperazine formation common in FMOC chemistry (Bourne et al., 1999).

properties

IUPAC Name

tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-18(9-8-17-14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBHBWSKAGCUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCN2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857148
Record name tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-M-tolylpiperazine

CAS RN

886766-73-0
Record name tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.